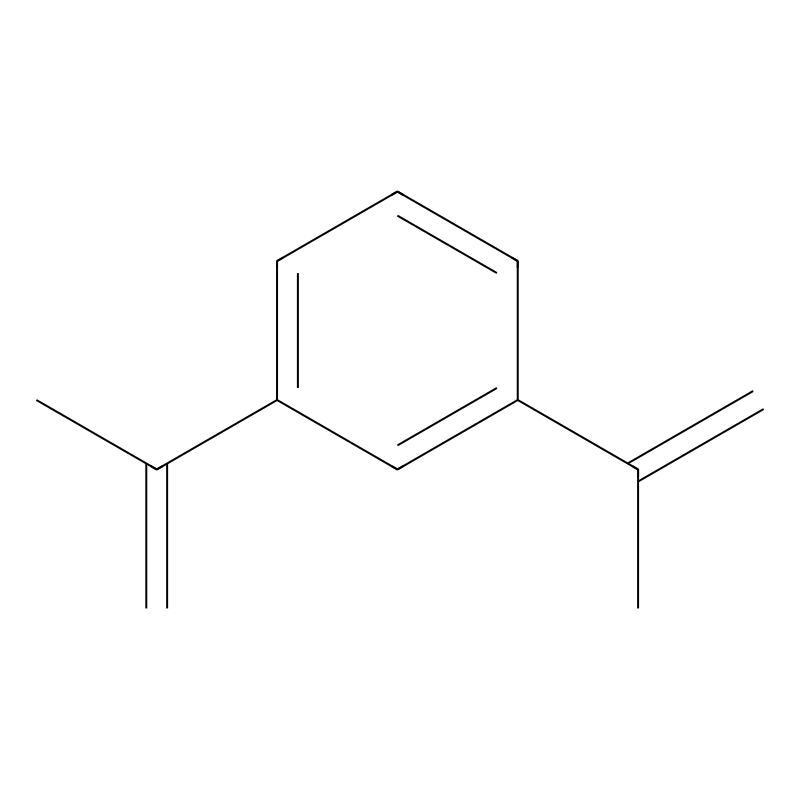

1,3-Diisopropenylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cross-linking Agent in Cationic Polymerization

One area of research explores 1,3-Diisopropenylbenzene's ability to act as a cross-linking agent in cationic polymerization. Due to its structure containing two terminal alkenes (C=C double bonds), it can react with growing cationic polymer chains, essentially linking them together and creating a more rigid and interconnected polymer network [3]. This property is valuable in developing new types of polymers with specific mechanical properties.

Surfactant for Polyurethane Production

Research suggests 1,3-Diisopropenylbenzene can function as a surfactant during polyurethane production [3]. Surfactants help disperse other components within a mixture and can influence the final properties of the product. The specific mechanisms by which 1,3-Diisopropenylbenzene acts as a surfactant in this context require further investigation.

1,3-Diisopropenylbenzene is an organic compound classified as an aromatic hydrocarbon with the molecular formula . It features a benzene ring substituted with two isopropenyl groups at the 1 and 3 positions, making it a member of the diisopropenylbenzene family. This compound is recognized for its colorless liquid form and is primarily utilized in various chemical syntheses and industrial applications. Its structure allows for unique reactivity patterns, making it a valuable precursor in organic synthesis.

- No known mechanism of action specific to 1,3-Diisopropenylbenzene has been reported in scientific literature.

- There is no data available on the safety hazards associated with 1,3-Diisopropenylbenzene.

- As a general precaution for unknown aromatic hydrocarbons, standard laboratory safety practices should be followed during handling.

Limitations and Future Research

- Research on 1,3-Diisopropenylbenzene is limited.

- Further studies could explore its synthesis, reactivity patterns, potential applications, and safety profile.

While specific biological activities of 1,3-diisopropenylbenzene are not extensively documented, it is known to cause skin sensitization and serious eye irritation upon exposure . Its derivatives or related compounds may exhibit varying biological properties; thus, further studies are warranted to explore potential pharmacological effects.

1,3-Diisopropenylbenzene can be synthesized through several methods:

- Thermal Isomerization: One common method involves the thermal isomerization of 1,4-diisopropylbenzene over a solid acid catalyst. This method allows for efficient conversion while maintaining the integrity of the aromatic structure .

- Catalyzed Reactions: Another approach includes reactions catalyzed by concentrated sulfuric acid at elevated temperatures (around 90 °C), facilitating the formation of the diisopropenyl derivative from simpler precursors .

The applications of 1,3-diisopropenylbenzene span various fields:

- Chemical Synthesis: It serves as a crucial precursor in the production of resorcinol via the Hock rearrangement process. Resorcinol is an important compound in the manufacture of plastics and pharmaceuticals .

- Material Science: The compound's ability to form polymers makes it valuable in developing new materials with specific properties, such as porous structures that can be used in filtration or catalysis .

- Research

Interaction studies involving 1,3-diisopropenylbenzene have focused on its reactivity with other chemical species. For instance:

- Sulfur Interaction: Research has demonstrated how elemental sulfur interacts with 1,3-diisopropenylbenzene to create co-polymers that exhibit unique structural properties .

- Kinetic Studies: The kinetics of its reactions with various nucleophiles have been characterized, providing insights into its reactivity profile and potential applications in synthetic chemistry .

1,3-Diisopropenylbenzene shares structural similarities with other diisopropenylbenzenes but exhibits unique reactivity due to its specific substitution pattern. Here are some similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1,2-Diisopropenylbenzene | Isomers with different substitution patterns | Different reactivity due to positional isomerism |

| 1,4-Diisopropenylbenzene | Similar structure but different substitution | Often used as a precursor for 1,3-Diisopropenylbenzene |

| 2-Isopropenylphenol | Contains an isopropenyl group on a phenolic structure | Exhibits distinct biological activity |

The uniqueness of 1,3-diisopropenylbenzene lies in its specific placement of substituents on the benzene ring, which influences its chemical behavior and applications compared to its isomers.

1,3-Diisopropenylbenzene synthesis in laboratory settings involves several well-established routes, each with distinct reaction conditions and requirements. The most fundamental approach involves the direct dehydrogenation of 1,3-diisopropylbenzene, which serves as the primary precursor compound [2].

Dehydrogenation Route

The dehydrogenation process represents the most common laboratory synthesis method for 1,3-diisopropenylbenzene. This reaction involves heating 1,3-diisopropylbenzene at elevated temperatures in the presence of appropriate catalysts. The reaction typically requires temperatures between 500-650°C, with optimal conditions maintained at 510-630°C [3]. The process involves the removal of hydrogen atoms from the isopropyl side chains, converting them to isopropenyl groups.

The laboratory-scale dehydrogenation utilizes various catalytic systems, including iron compounds, potassium compounds, and magnesium compounds as solid catalysts [3]. The reaction proceeds through a series of steps where the saturated alkyl groups undergo selective hydrogen elimination to form the desired vinyl functionalities.

Alternative Synthesis Pathways

Laboratory synthesis can also be achieved through alternative approaches, including the reaction of 1,3-dibromopropane with phenyl lithium, followed by subsequent reaction with 1-bromopropane . This method provides researchers with flexibility in synthetic design and can be particularly useful when starting materials other than diisopropylbenzene are more readily available.

Another documented laboratory approach involves the use of concentrated sulfuric acid as a catalyst at temperatures around 90°C under ordinary pressure conditions [4]. This method demonstrates the versatility of acid-catalyzed processes in laboratory settings, offering researchers alternative pathways depending on available equipment and safety considerations.

Purification and Stabilization

Laboratory-synthesized 1,3-diisopropenylbenzene requires careful purification to remove impurities and byproducts. The compound is typically stabilized with tertiary butylcatechol (TBC) to prevent unwanted polymerization reactions during storage [5] [6]. The purified product exhibits characteristic properties including a boiling point of 231°C and a density of 0.925 g/mL at 25°C [7] [8].

Industrial Manufacturing Processes

Industrial production of 1,3-diisopropenylbenzene employs scaled-up versions of laboratory methods, with significant emphasis on process efficiency, yield optimization, and economic considerations. The industrial processes are designed to handle large quantities while maintaining product quality and safety standards.

Friedel-Crafts Alkylation Approach

The industrial production primarily utilizes the Friedel-Crafts alkylation process, which involves the alkylation of benzene with propylene using Lewis acid catalysts. This process typically employs aluminum trichloride as the primary catalyst, enabling the reaction to proceed at temperatures of 80-100°C [10]. The reaction occurs in two stages: first, the formation of 1,3-diisopropylbenzene through the alkylation of benzene, followed by the dehydrogenation to produce the final diisopropenylbenzene product.

Industrial facilities utilize continuous flow reactors to ensure consistent product quality and yield. The process employs strict temperature control, typically maintaining reaction temperatures between 65-115°C depending on the catalyst concentration used [11]. Lower catalyst concentrations (0.1 mole percent) are used with higher temperatures (115°C), while higher catalyst concentrations (2 mole percent) are employed with lower temperatures (65°C).

Dehydrogenation Manufacturing Process

The industrial dehydrogenation process involves the use of specialized catalytic systems operating at elevated temperatures. The process utilizes solid acid catalysts derived from zeolites, which provide enhanced selectivity and stability compared to traditional Lewis acids [12]. The dehydrogenation reaction is carried out in fixed-bed reactors with precise temperature control to minimize side reactions and maximize yield.

Industrial dehydrogenation typically operates at temperatures ranging from 500-650°C, with optimal conditions maintained at 510-630°C to ensure high conversion rates while minimizing catalyst deactivation [3]. The process incorporates heat recovery systems to improve energy efficiency and reduce operating costs.

Continuous Production Systems

Modern industrial facilities employ continuous production systems that integrate multiple reaction steps into a single, streamlined process. These systems include automated control systems for temperature, pressure, and catalyst management, ensuring consistent product quality and optimal resource utilization [13]. The continuous systems also incorporate advanced separation technologies to efficiently separate the desired product from byproducts and unreacted starting materials.

Catalytic Systems and Reaction Optimization

The development of effective catalytic systems represents a critical aspect of 1,3-diisopropenylbenzene production, with significant research focused on optimizing catalyst performance, selectivity, and longevity.

Lewis Acid Catalytic Systems

Lewis acid catalysts, particularly aluminum trichloride, remain the most widely used catalytic systems for industrial production. These catalysts operate by activating the aromatic ring toward electrophilic substitution, facilitating the alkylation process. The catalyst concentration typically ranges from 0.1 to 2 mole percent, with the specific amount determined by the reaction temperature and desired selectivity [11].

The aluminum trichloride catalyst system requires anhydrous conditions to maintain activity and prevent catalyst deactivation. The catalyst loading is critical, as concentrations above 2 mole percent can lead to unwanted side reactions, including ring closure between adjacent isopropyl radicals, resulting in trimethylindane formation [11].

Solid Acid Catalysts

Industrial processes increasingly utilize solid acid catalysts, which offer several advantages over traditional Lewis acids, including easier catalyst separation, reduced corrosion, and improved environmental compatibility. Zeolite-based catalysts have shown particular promise for the dehydrogenation process, providing high selectivity and stability under operating conditions [12].

The solid acid catalysts typically consist of iron compounds, potassium compounds, and magnesium compounds supported on appropriate carriers [3]. These catalysts are designed to operate at elevated temperatures while maintaining structural integrity and catalytic activity over extended periods.

Catalyst Optimization Parameters

| Parameter | Optimal Range | Effect on Process |

|---|---|---|

| Temperature | 510-630°C | Maximizes conversion while minimizing side reactions [3] |

| Catalyst Loading | 0.1-2 mole% | Balances activity with selectivity [11] |

| Pressure | 0.5-1.0 bar | Maintains reaction control and safety |

| Residence Time | 1-60 minutes | Optimizes conversion without overreaction [11] |

Reaction Kinetics and Mechanism

The catalytic dehydrogenation process follows complex kinetics involving multiple steps, including substrate activation, hydrogen abstraction, and product desorption. The reaction mechanism typically involves the formation of intermediate species on the catalyst surface, followed by elimination reactions that produce the desired vinyl functionalities [15].

The optimization of catalytic systems requires careful consideration of reaction thermodynamics, with the equilibrium constant for dehydrogenation reactions being highly temperature-dependent. Higher temperatures favor product formation but can also lead to increased side reactions and catalyst deactivation [16].

Byproduct Management and Yield Optimization

Effective byproduct management and yield optimization are essential aspects of 1,3-diisopropenylbenzene production, directly impacting process economics and environmental sustainability.

Byproduct Identification and Characterization

The synthesis of 1,3-diisopropenylbenzene generates several organic impurities and byproducts that must be effectively managed. The primary byproducts include various olefinic compounds, unreacted starting materials, and isomeric products formed during the reaction process [2]. The dehydrogenation process particularly generates numerous olefinic impurities that require sophisticated separation techniques.

Common byproducts include trimethylindane, which forms through unwanted ring closure reactions, particularly at higher temperatures and catalyst concentrations [11]. Other significant byproducts include various isomeric diisopropenylbenzenes and partially dehydrogenated intermediates that can impact product purity and yield.

Separation and Purification Technologies

Industrial facilities employ advanced separation technologies to manage byproducts and optimize yield. Fractional distillation represents the primary separation method, utilizing the different boiling points of various components to achieve separation [17]. The process requires multiple distillation columns with different specifications to achieve the desired product purity.

Azeotropic distillation techniques are employed for separating close-boiling compounds, particularly for the separation of meta and para isomers of diisopropylbenzene. The process utilizes specific ketones as azeotrope-forming agents to enhance separation efficiency [18]. The relative volatility of meta-diisopropylbenzene (boiling point 203.2°C) and para-diisopropylbenzene (boiling point 210.3°C) is 1.14, making their separation challenging without specialized techniques.

Yield Optimization Strategies

| Strategy | Implementation | Yield Improvement |

|---|---|---|

| Temperature Control | Maintain 510-630°C range | Minimizes side reactions [3] |

| Catalyst Management | Optimize loading and regeneration | Maintains activity and selectivity [19] |

| Separation Efficiency | Advanced distillation techniques | Increases product recovery [18] |

| Reaction Time Control | Optimize residence time | Prevents overreaction [11] |

Byproduct Recycling and Recovery

Modern industrial processes incorporate byproduct recycling systems to improve overall process efficiency and reduce waste generation. Unreacted starting materials are recovered through distillation and recycled back to the reaction system, improving raw material utilization [17]. The recovery systems are designed to handle the thermal sensitivity of various components while maintaining product quality.

The recycling systems typically include multiple recycle streams, with each stream optimized for specific components. For example, unreacted 1,3-diisopropylbenzene is recovered and recycled to the dehydrogenation reactor, while other byproducts may be processed for alternative applications or disposed of according to environmental regulations [2].

Process Integration and Waste Minimization

Advanced process integration strategies are employed to minimize waste generation and maximize resource utilization. Heat integration systems recover thermal energy from hot process streams, reducing overall energy consumption and improving process economics [13]. The integration includes heat exchanger networks that optimize energy transfer between different process streams.

Waste minimization strategies focus on reducing the formation of unwanted byproducts through optimal reaction conditions and catalyst selection. The development of more selective catalysts and improved reaction conditions has led to significant reductions in waste generation while maintaining or improving product yields [19].

Purity

Physical Description

XLogP3

Exact Mass

Boiling Point

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 140 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 137 of 140 companies with hazard statement code(s):;

H315 (27.74%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (64.23%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (28.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (27.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (27.74%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H411 (64.23%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Paint and coating manufacturing

Plastic material and resin manufacturing

Benzene, 1,3-bis(1-methylethenyl)-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.